molecular formula C12H11ClN2O B1358841 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 294877-36-4

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1358841
CAS No.: 294877-36-4
M. Wt: 234.68 g/mol
InChI Key: FZBWBUFTEPDFBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Piperazine Reaction : m-CPP can also be synthesized by reacting piperazine with m-dichlorobenzene .

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 210-214°C (decomposition)

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been utilized in the Vilsmeier-Haack formylation process to produce 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles (Attaryan et al., 2006).

  • The compound is an intermediate in synthesizing novel symmetric 1,4-dihydropyridines bearing a pyrazole moiety, demonstrating its role in creating functionalized heterocyclic compounds (Thakrar et al., 2012).

  • It has been a key component in forming new 2-alkyloxypyridine-3-carbonitriles linked with pyrenyl-pyrazole functions, indicating its versatility in synthesizing linked heterocyclic structures (Khalifa et al., 2017).

Crystallographic and Molecular Structure Analysis

  • The compound has been used in the study of crystal structures and molecular arrangements of pyrazole compounds, aiding in understanding the spatial configuration and bonding characteristics of such molecules (Loh et al., 2013).

  • Research on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a similar compound, has provided insights into the coplanar arrangement of the aldehydic fragment with the adjacent pyrazole ring, highlighting the importance of structural analysis in designing new compounds (Xu & Shi, 2011).

Pharmaceutical Applications

  • Compounds derived from this compound have been investigated for their potential antimicrobial and anticancer properties. This highlights its importance in the field of medicinal chemistry and drug development (Hafez et al., 2016).

  • The synthesis of novel pyrazole analogs from similar compounds and their evaluation for anticonvulsant and analgesic activities also demonstrate the compound's potential in developing new therapeutic agents (Viveka et al., 2015).

Safety and Hazards

  • Metabolite : It is a major metabolite of the antidepressant medications trazodone and nefazodone .

Properties

IUPAC Name

1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWBUFTEPDFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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